2-(2-Methylpropyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent .
Industrial Production Methods
In industrial settings, the synthesis of triazolopyrimidines can be optimized using heterogeneous catalysts supported on magnetic nanoparticles. These catalysts facilitate the reaction and can be easily recovered and reused, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-c]pyrimidine
Uniqueness
2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior cytotoxic activity against certain cancer cell lines and has been identified as a potent CDK inhibitor .
Properties
Molecular Formula |
C15H16N4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H16N4/c1-11(2)10-14-17-15-16-9-8-13(19(15)18-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
IXQBLQQGCMZTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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